Tert-butyl (1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylate
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Overview
Description
Tert-butyl (1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylate is an organic compound with a complex structure that includes a tert-butyl group, an amino group, and an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylate typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indene and tert-butyl carbamate.
Formation of the Indene Derivative: Indene is first subjected to a series of reactions to introduce the necessary functional groups. This often involves halogenation followed by substitution reactions.
Protection of the Amino Group: The amino group is protected using tert-butyl carbamate to prevent unwanted side reactions during subsequent steps.
Final Coupling: The protected amino indene derivative is then coupled with other reagents to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Tert-butyl (1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes back to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its amino group, which can form hydrogen bonds and other interactions with biological molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure allows for modifications that can enhance its pharmacological properties, such as increasing its bioavailability or specificity for certain biological targets.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl (1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the indene backbone provides a rigid structure that can fit into specific binding pockets. This allows the compound to modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (1R,3S)-3-aminocyclopentylcarbamate: Similar in structure but with a cyclopentyl ring instead of an indene backbone.
Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: Contains a bicyclic structure with a hydroxy group.
Uniqueness
Tert-butyl (1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylate is unique due to its indene backbone, which provides a distinct rigidity and electronic properties compared to other similar compounds. This uniqueness can lead to different reactivity and binding characteristics, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl (1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-8-12(15)10-7-5-4-6-9(10)11/h4-7,11-12H,8,15H2,1-3H3/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNARGVBQPSLVNS-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C2=CC=CC=C12)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@@H](C2=CC=CC=C12)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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